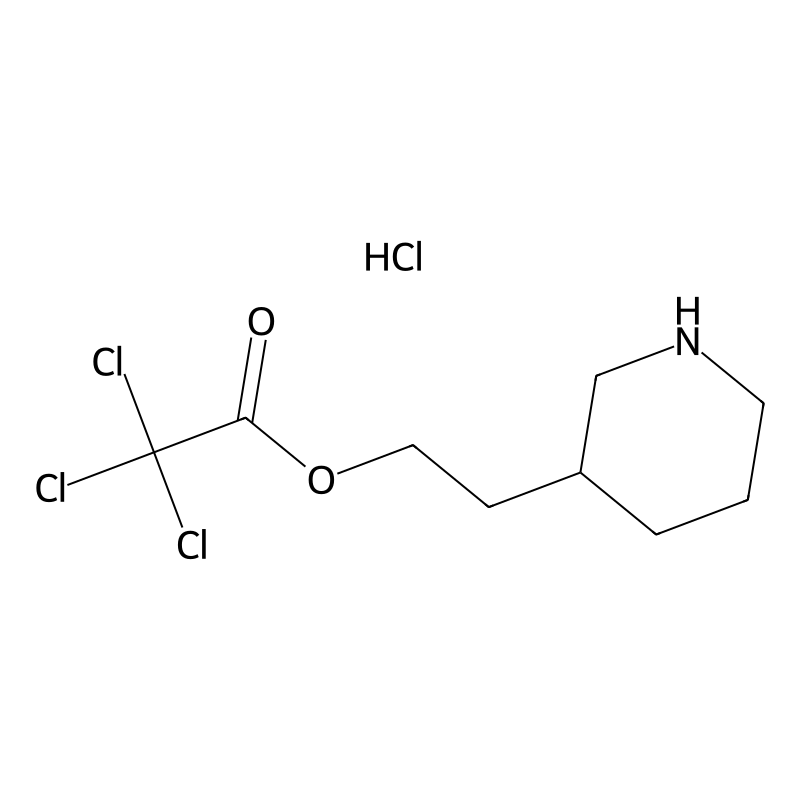

2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Application: This compound is used in the synthesis of a novel series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines .

- Method: The compound is treated with α-halo carbonyl compounds such as chloroacetone, ethyl chloroacetate, 2-bromoacetophenone, chloroacetamide, and chloroacetanilide .

- Results: The synthesized compounds were screened for their antimicrobial activity and showed promising activities against various pathogenic strains of bacteria and fungi .

- Application: This compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Method: The specific method of application or experimental procedure was not detailed in the source .

- Results: The synthesized trifluoromethylpyridines are used in the protection of crops from pests and have found applications in the pharmaceutical and veterinary industries .

- Application: This compound is used as a reagent for the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds.

- Method: The specific method of application or experimental procedure was not detailed in the source.

- Results: The synthesized compounds have various applications in different fields.

Synthesis of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles

Synthesis of Trifluoromethylpyridines

General Organic Synthesis

- Application: This compound is used in the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid .

- Method: The specific method of application or experimental procedure was not detailed in the source .

- Results: The synthesized compound is a novel intermediate useful for the preparation of the compound of formula- 1 .

- Application: This compound is used in the synthesis of novel 3‑Piperidinyl Pyridine Derivatives as highly potent and selective Cholesterol 24-Hydroxylase (CH24H) inhibitors .

- Method: The specific method of application or experimental procedure was not detailed in the source .

- Results: The synthesized compounds are highly potent and selective Cholesterol 24-Hydroxylase (CH24H) inhibitors .

Preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid

Synthesis of Cholesterol 24-Hydroxylase (CH24H) Inhibitors

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

- Application: This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .

- Method: The specific method of application or experimental procedure was not detailed in the source .

- Results: The synthesized compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 311.04 g/mol. This compound features a piperidine ring attached to an ethyl group, which is further linked to a trichloroacetate moiety. The presence of three chlorine atoms in the trichloroacetate group contributes to its unique chemical properties and reactivity. It is often utilized in scientific research due to its potential applications in medicinal chemistry and organic synthesis .

Due to the lack of information on this specific compound, it is essential to handle any unknown compound with caution. Here are some general safety considerations for compounds containing similar functional groups:

The chemical behavior of 2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride involves various reactions typical of esters and piperidine derivatives. Notably, it can undergo hydrolysis in the presence of water or bases, leading to the formation of trichloroacetic acid and 3-piperidinylethanol. Additionally, this compound may participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the trichloroacetate group, allowing for further functionalization .

The synthesis of 2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride typically involves the reaction of 3-piperidinylethanol with trichloroacetic acid or its anhydride. This reaction is generally facilitated by a suitable catalyst under controlled conditions to ensure high yield and purity. The product is often isolated as a hydrochloride salt through purification techniques such as crystallization or chromatography .

This compound finds diverse applications in several fields:

- Medicinal Chemistry: It serves as a potential lead compound for drug development targeting various diseases, especially cancer.

- Organic Synthesis: Its unique structure allows it to act as an intermediate in synthesizing more complex molecules.

- Research: It is used in studies exploring receptor interactions and biological activity modulation .

Interaction studies have focused on understanding how 2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride interacts with biological molecules. These investigations aim to identify specific targets within cellular pathways that may be influenced by this compound. Understanding these interactions is crucial for assessing its therapeutic potential and optimizing its efficacy as a pharmaceutical agent .

Several compounds share structural similarities with 2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride | Contains a piperidine ring but with a different substitution pattern | |

| Ethyl trichloroacetate | Simpler structure without the piperidine ring | |

| 2-(N-Methylpiperidin-4-yl)ethyl 2,2,2-trichloroacetate | Contains a methyl group on the piperidine ring |

The uniqueness of 2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride lies in its specific piperidine substitution pattern and the presence of the trichloroacetate group. These features may influence its reactivity and biological activity compared to other similar compounds .